![molecular formula C13H14FNO B4624765 2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
2-{[(4-fluorophenyl)amino]methylene}cyclohexanone
Description
Synthesis Analysis
The synthesis of derivatives related to 2-{[(4-fluorophenyl)amino]methylene}cyclohexanone involves multicomponent reactions, often utilizing cyclohexanones as starting materials. For example, cyclohexylamine has been used as an efficient organocatalyst for synthesizing structurally diverse compounds through multicomponent reactions involving (substituted) salicylaldehydes, active methylene compounds, and nitroalkanes at ambient temperature and under solvent-free conditions (Mitragotri et al., 2023).
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds have been determined through techniques such as X-ray diffraction analysis, revealing complex interactions and conformations. For instance, the molecular and crystal structures of a 4′-hydroxy derivative show that the cyclohexanone ring in the crystal structure adopts an asymmetric chair conformation, linked by hydrogen bonds (Kutulya et al., 2008).
Chemical Reactions and Properties
The reactivity of these compounds often involves the formation of hydrogen bonds and the adoption of specific molecular conformations conducive to chemical reactions. An example includes the synthesis of cyclohexanone derivatives via a four-component reaction, demonstrating the versatility of these compounds in forming complex molecular structures (Xue et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular conformation, significantly influence the material characteristics of these compounds. Distinct crystal structures have been observed for closely-related cyclohexanol derivatives, highlighting the impact of subtle molecular differences on physical properties (Samshuddin et al., 2014).
properties
IUPAC Name |
(2Z)-2-[(4-fluoroanilino)methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPFNXYBJNEBRR-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC=C(C=C2)F)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluoro-phenylamino)-meth-(Z)-ylidene]-cyclohexanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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